![molecular formula C13H16O3 B3248633 Ethyl 3-oxo-4-phenylpentanoate CAS No. 188396-20-5](/img/structure/B3248633.png)
Ethyl 3-oxo-4-phenylpentanoate
Overview
Description
Ethyl 3-oxo-4-phenylpentanoate is a chemical compound with the linear formula C13H16O3 . It has a molecular weight of 220.271 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A paper titled “Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone” provides insights into the synthesis of this compound . The authors examined the analysis of these compounds by gas chromatography-mass spectrometry (GC-MS) and their conversion to phenylacetone by heating under acidic and basic conditions .Molecular Structure Analysis
The molecular structure of Ethyl 3-oxo-4-phenylpentanoate is represented by the linear formula C13H16O3 .Chemical Reactions Analysis
The chemical reactions of Ethyl 3-oxo-4-phenylpentanoate involve its conversion to phenylacetone by heating under acidic and basic conditions . These compounds were remarkably decomposed into phenylacetone during GC-MS analysis .Physical And Chemical Properties Analysis
Ethyl 3-oxo-4-phenylpentanoate has a molecular weight of 220.271 . The density of Ethyl 3-oxo-4-phenylpentanoate is 1.1±0.1 g/cm3 . The boiling point is 290.3±15.0 °C at 760 mmHg .Safety and Hazards
The safety data sheet for Ethyl 3-oxo-4-phenylpentanoate indicates that it causes skin irritation and may cause respiratory irritation . It is advised to avoid breathing the dust, fume, gas, mist, vapors, or spray of this compound . Protective measures such as wearing protective gloves, clothing, eye protection, and ensuring adequate ventilation are recommended .
properties
IUPAC Name |
ethyl 3-oxo-4-phenylpentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(15)9-12(14)10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMHHMZHHCZPSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-4-phenylpentanoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.